4'-溴甲基-2-氰基联苯

概述

描述

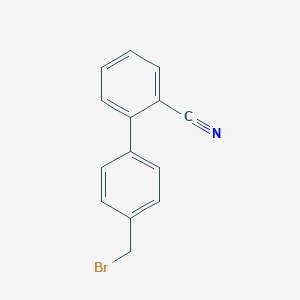

4'-Bromomethyl-2-cyanobiphenyl is a compound of interest in various fields of chemistry due to its potential applications in the synthesis of liquid crystal compounds, pharmaceuticals, and organic materials. The presence of both bromomethyl and cyano functional groups on the biphenyl structure allows for diverse chemical reactivity and the possibility of further functionalization .

Synthesis Analysis

The synthesis of 4'-Bromomethyl-2-cyanobiphenyl and related compounds has been explored in several studies. For instance, the compound has been prepared from 2-cyano-4'-methylbiphenyl through a multi-step process involving hydrolysis, esterification, and bromination, achieving a high total yield of 86% . Another approach involves the reaction of trans-4-n-alkylcyclohexanemethol with 4-bromo-4'-hydroxybiphenyls, where the use of cupric ion as a catalyst and phase transfer catalysis conditions led to higher yields . Additionally, bromination of biphenyl using an orientation catalyst has been reported, with careful control of the reaction to minimize by-products .

Molecular Structure Analysis

The molecular structure of 4'-Bromomethyl-2-cyanobiphenyl and related brominated biphenyl compounds has been determined using various techniques, including X-ray diffraction. For example, the crystal structure of a related compound, (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate, was solved and refined, revealing a zwitterionic form with strong intramolecular hydrogen bonding . Another study reported the orthorhombic crystal structure of 2-bromo, 4'-dimethylamino, α-cyanostilbene, where steric repulsion between the bromide atom and the cyanogen group disrupts the coplanarity of the phenyl groups .

Chemical Reactions Analysis

The chemical reactivity of brominated biphenyls has been investigated in various contexts. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized and applied in coupling reactions, demonstrating the utility of brominated biphenyls in catalysis . Additionally, the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces has been studied, showing the transformation of self-assembled molecular arrays into covalently linked polyphenylene polymer chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromomethyl-2-cyanobiphenyl have been characterized in various studies. The solubility of the compound in binary solvent mixtures has been determined and correlated using different models, with the modified Apelblat equation being the preferred model based on the Akaike's Information Criterion . Additionally, the formation and decay channels of the molecular anion of 4-bromobiphenyl have been explored using Dissociative Electron Attachment spectroscopy, revealing the presence of long-lived molecular negative ions .

科学研究应用

Application 1: Preparation of Sartan Class Drugs

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: 4’-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .

- Methods of Application or Experimental Procedures: The specific methods of synthesis for these drugs would vary, but they would involve the use of 4’-Bromomethyl-2-cyanobiphenyl as a key intermediate in the synthesis process .

- Results or Outcomes: The result of this application is the production of sartan class drugs, which are used in the treatment of hypertension .

Application 2: Protein-Binding Studies of Quinoxaline Angiotensin II Receptor Antagonists

- Specific Scientific Field: Biochemistry .

- Summary of the Application: 4’-Bromomethyl-2-cyanobiphenyl is used in protein-binding studies of quinoxaline angiotensin II receptor antagonists .

- Methods of Application or Experimental Procedures: The compound is likely used as a ligand in binding assays to study the interaction between the quinoxaline angiotensin II receptor antagonists and their target proteins .

- Results or Outcomes: The outcomes of these studies would provide insights into the binding characteristics of these antagonists, which could inform the development of new drugs .

Application 3: Synthesis of Pyrazolines and Related Derivatives

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 4’-Bromomethyl-2-cyanobiphenyl is used in the synthesis of pyrazolines and related derivatives .

- Methods of Application or Experimental Procedures: The compound is likely used as a key intermediate in the synthesis of these derivatives .

- Results or Outcomes: The outcomes of these syntheses would be the production of various pyrazoline derivatives, which could have potential applications in various fields such as medicinal chemistry .

Application 4: Agonist & Antagonist Analogues

- Specific Scientific Field: Biochemistry .

- Summary of the Application: 4’-Bromomethyl-2-cyanobiphenyl is used in the preparation of agonist and antagonist analogues .

- Methods of Application or Experimental Procedures: The compound is likely used as a key intermediate in the synthesis of these analogues .

- Results or Outcomes: The outcomes of these syntheses would be the production of various agonist and antagonist analogues, which could have potential applications in various fields such as drug discovery .

Application 5: Enzyme Inhibitors

- Specific Scientific Field: Biochemistry .

- Summary of the Application: 4’-Bromomethyl-2-cyanobiphenyl is used in the preparation of enzyme inhibitors .

- Methods of Application or Experimental Procedures: The compound is likely used as a key intermediate in the synthesis of these inhibitors .

- Results or Outcomes: The outcomes of these syntheses would be the production of various enzyme inhibitors, which could have potential applications in various fields such as drug discovery .

Application 6: Impurity Reference Materials

- Specific Scientific Field: Analytical Chemistry .

- Summary of the Application: 4’-Bromomethyl-2-cyanobiphenyl is used as an impurity reference material .

- Methods of Application or Experimental Procedures: The compound is likely used as a reference material in the analysis of impurities in other compounds .

安全和危害

4’-Bromomethyl-2-cyanobiphenyl is classified as very toxic to aquatic life with long-lasting effects . It is suspected of causing genetic defects and may cause respiratory irritation . It is toxic if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

未来方向

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIEVAMVPCZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363559 | |

| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromomethyl-2-cyanobiphenyl | |

CAS RN |

114772-54-2 | |

| Record name | 4-(Bromomethyl)-2′-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Bromomethyl)-2-cyanobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromomethyl-2-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromomethylbiphenyl-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Bromomethylphenyl-4')-2 benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-(BROMOMETHYL)-2-CYANOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

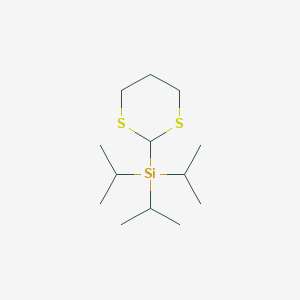

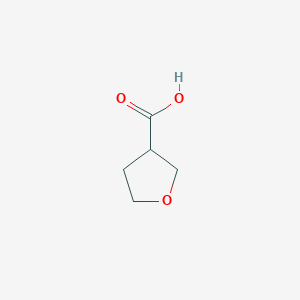

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)